

Synthesis and Characterization of 3-Methylidenedec-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylidenedec-1-yne

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel enyne, **3-Methylidenedec-1-yne**. Enyne moieties are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science in the exploration of this and related compounds.

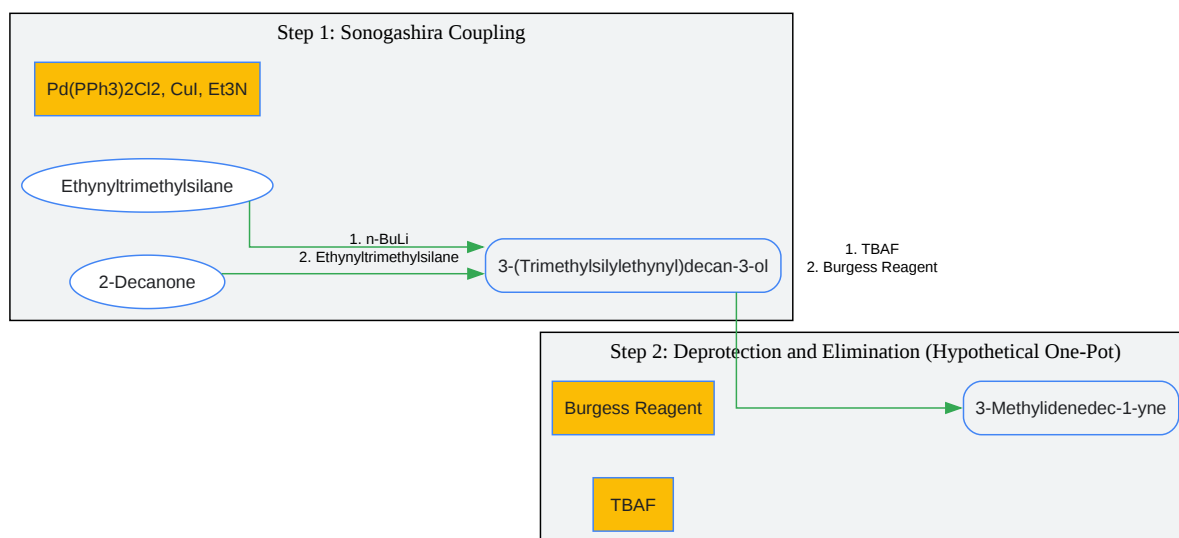
Introduction

The conjugated enyne functional group, characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond, is a key feature in a variety of natural products and synthetic molecules exhibiting interesting biological activities.^{[1][2][3]} These activities often include anti-inflammatory, anti-tumor, and anti-microbial properties.^{[1][4]} The unique electronic and structural characteristics of enynes also make them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures.^[5] **3-Methylidenedec-1-yne** is a heretofore underexplored member of this class, presenting an opportunity for novel discoveries in various scientific domains. This guide details a practical synthetic approach and comprehensive characterization of this target molecule.

Synthesis of 3-Methylidenedec-1-yne

A plausible and efficient synthetic route to **3-Methylidenedec-1-yne** involves a two-step sequence starting from the commercially available ketone, 2-decanone. The first step is a Sonogashira coupling to introduce the terminal alkyne, followed by a Wittig reaction to form the exocyclic double bond.

Synthetic Workflow



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Caption: Synthetic workflow for **3-Methylidenedec-1-yne**.

Experimental Protocols

Step 1: Synthesis of 3-(Trimethylsilylethynyl)decan-3-ol

- To a solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise.
- The reaction mixture is stirred at -78 °C for 30 minutes.
- A solution of 2-decanone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution.
- The reaction is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(trimethylsilylethynyl)decan-3-ol.

Step 2: Synthesis of **3-Methylidenedec-1-yne**

- To a solution of 3-(trimethylsilylethynyl)decan-3-ol (1.0 equivalent) in anhydrous THF at 0 °C, tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF) is added dropwise.
- The reaction mixture is stirred at room temperature for 1 hour.
- Burgess reagent (1.5 equivalents) is added in one portion.
- The reaction mixture is heated to reflux for 4 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (eluent: pentane) to yield **3-Methylidenedec-1-yne** as a colorless oil.

Characterization of 3-Methylidenedec-1-yne

The structure of the synthesized **3-Methylidenedec-1-yne** was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Quantitative Data Summary

Parameter	Value
Molecular Formula	C ₁₁ H ₁₈
Molecular Weight	150.26 g/mol
Appearance	Colorless oil
Boiling Point (est.)	~190-200 °C at 760 mmHg

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the hydrogen environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.30	s	1H	=CH ₂ (vinylic proton)
~5.15	s	1H	=CH ₂ (vinylic proton)
~3.10	s	1H	≡C-H (acetylenic proton)
~2.20	t, J = 7.5 Hz	2H	-CH ₂ -C= (allylic protons)
~1.40	m	2H	-CH ₂ -CH ₂ -C=
~1.25	m	8H	-(CH ₂) ₄ -
~0.88	t, J = 7.0 Hz	3H	-CH ₃ (terminal methyl)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~145	C=CH ₂ (quaternary)
~115	=CH ₂ (vinylic)
~83	\equiv C-H (alkynyl)
~77	\equiv C-H (alkynyl)
~35	-CH ₂ -C= (allylic)
~32	-CH ₂ - (alkyl chain)
~29	-CH ₂ - (alkyl chain)
~29	-CH ₂ - (alkyl chain)
~23	-CH ₂ - (alkyl chain)
~22	-CH ₂ - (alkyl chain)
~14	-CH ₃ (terminal methyl)

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
150	Moderate	$[M]^+$ (Molecular Ion)
135	High	$[M-CH_3]^+$
121	Moderate	$[M-C_2H_5]^+$
107	Moderate	$[M-C_3H_7]^+$
93	High	$[M-C_4H_9]^+$
79	High	$[M-C_5H_{11}]^+$
67	Base Peak	$[M-C_6H_{13}]^+$ (Propargyl/Allyl cation resonance)

Infrared Spectroscopy

The infrared spectrum shows characteristic absorption bands for the functional groups present.

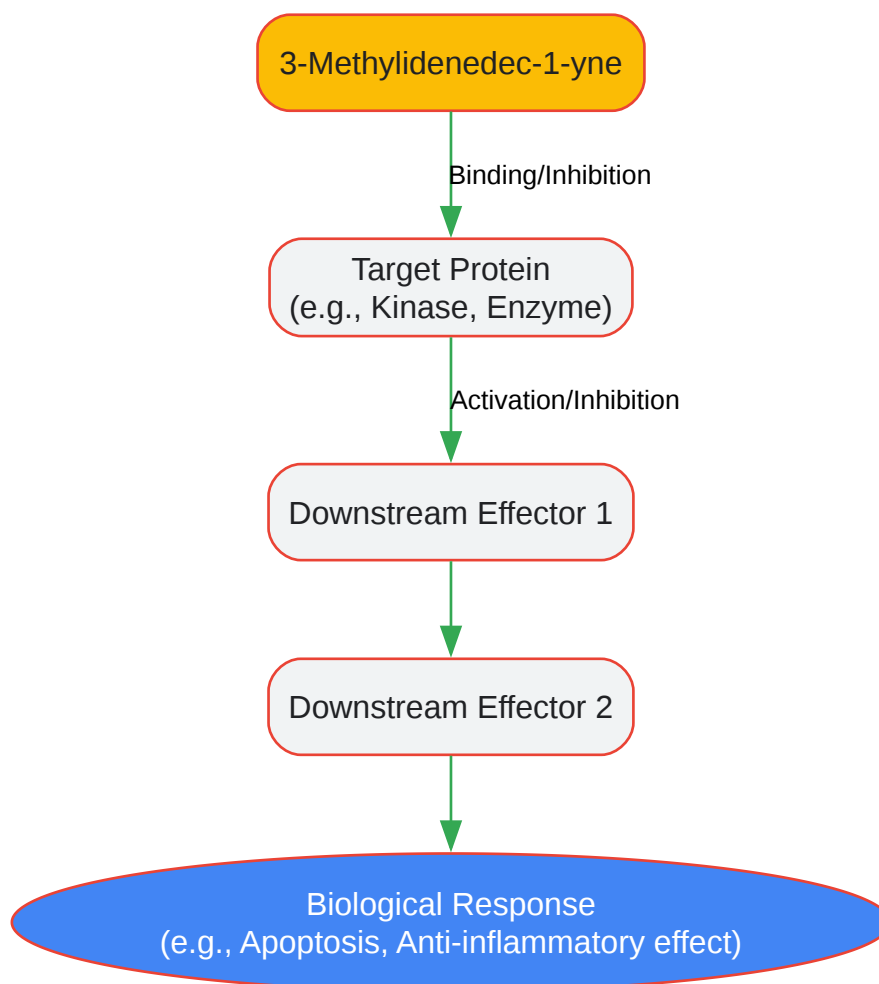
Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Strong, sharp	$\equiv C-H$ stretch (terminal alkyne) [6] [7]
~3080	Medium	$=C-H$ stretch (alkene)
~2925, 2855	Strong	C-H stretch (alkane)
~2110	Weak	$C\equiv C$ stretch (terminal alkyne) [6] [7]
~1640	Medium	C=C stretch (alkene)
~890	Strong	$=C-H$ bend (out-of-plane)

Potential Biological Significance

While the specific biological activity of **3-Methylidenedec-1-yne** has not been reported, many natural and synthetic enyne-containing molecules exhibit potent biological effects.[\[1\]](#)[\[4\]](#) It is

hypothesized that such compounds may interact with various signaling pathways, potentially exhibiting anti-inflammatory or cytotoxic activities.

Hypothetical Signaling Pathway Interaction



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Caption: Hypothetical interaction with a cellular signaling pathway.

Further investigation is warranted to elucidate the specific molecular targets and biological activities of **3-Methylidenedec-1-yne**.

Conclusion

This technical guide provides a detailed protocol for the synthesis of **3-Methylidenedec-1-yne** and a comprehensive analysis of its structural characterization. The presented data will be a

valuable resource for researchers interested in the synthesis of novel enynes and the exploration of their potential applications in medicinal chemistry and materials science. The synthetic route is robust and employs well-established organic transformations, making the target molecule readily accessible for further studies. The predicted spectroscopic data offers a clear benchmark for the successful synthesis and purification of **3-Methylidenedec-1-yne**. Future work should focus on the experimental validation of its biological activity and the exploration of its utility as a synthetic intermediate.

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